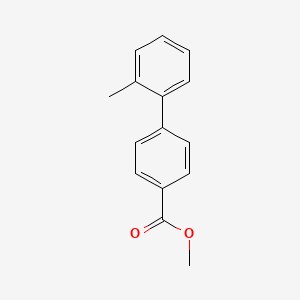

Methyl 4-(2-methylphenyl)benzoate

Description

Contextual Significance of Biphenyl (B1667301) Derivatives in Organic Synthesis

Biphenyl derivatives are a cornerstone of modern organic chemistry, characterized by two phenyl rings linked by a single carbon-carbon bond. This structural motif is not merely a chemical curiosity; it is a prevalent feature in a multitude of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs) and liquid crystals. chemicalbook.com The inherent stability and rigid nature of the biphenyl scaffold make it an ideal building block for constructing complex molecular architectures.

Initially, the utility of biphenyls was recognized in the production of polychlorinated biphenyls (PCBs), but contemporary focus has shifted to their role as pharmacologically significant structures. sigmaaldrich.comnih.gov Functionalization of the biphenyl core is crucial, as the parent biphenyl molecule is relatively non-reactive. sigmaaldrich.comresearchgate.net The introduction of various substituent groups onto the phenyl rings dramatically alters the molecule's steric and electronic properties, giving rise to a wide array of biological activities and material properties. nih.gov For instance, the anti-inflammatory drug Fenbufen and the cardiovascular medication Valsartan are both built upon a biphenyl scaffold. researchgate.net

The synthesis of these important derivatives has evolved significantly over the years. Early methods included the Wurtz-Fittig and Ullmann reactions. researchgate.net However, the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Kumada, and Stille couplings, has revolutionized the field, offering highly efficient and versatile routes to unsymmetrically substituted biphenyls. chemicalbook.comresearchgate.net The Suzuki-Miyaura coupling, first reported in 1981, is particularly noteworthy for its mild reaction conditions and tolerance of a wide range of functional groups, making it a favored method for constructing biaryl systems. libretexts.org

Role of Benzoate (B1203000) Esters as Versatile Chemical Scaffolds

Benzoate esters, esters of benzoic acid, are another class of compounds with immense versatility in chemical science. The ester functional group is a key feature in many natural products and synthetic compounds, and it serves as a valuable protecting group in organic synthesis. nih.gov Methyl benzoate, the simplest of these, is a fragrant compound used in perfumery and as a solvent. youtube.com

Beyond these applications, the benzoate structure serves as a versatile scaffold for the design and synthesis of new functional molecules. In medicinal chemistry, benzoate esters have been identified as core structures for developing novel therapeutic agents. For example, researchers have designed and synthesized serinol-derived benzoic acid esters as potent inhibitors of adenovirus infection. guidechem.com The modular nature of benzoate ester synthesis, typically achieved through the Fischer esterification of a carboxylic acid and an alcohol or the acylation of an alcohol, allows for the systematic modification of the molecule to optimize its biological activity or material properties. nih.govyoutube.com

Furthermore, aminomethyl-benzoates have been used to construct large, macrocyclic scaffolds. These structures are of interest for their ability to mimic biological receptors and to act as platforms for studying molecular recognition, with potential applications in disrupting protein-protein interactions. libretexts.org

Historical Development and Early Investigations of Methylated Arylbenzoates

The historical development of methylated arylbenzoates is intrinsically linked to the broader history of organic synthesis, particularly the methods for forming ester and carbon-carbon bonds. The synthesis of biphenyls dates back to the mid-19th century with the work of Wurtz and Fittig. researchgate.net The systematic study of benzoate esters followed the development of esterification methods, most notably the acid-catalyzed Fischer esterification.

Investigations into specific methylated arylbenzoates often appear in the literature as part of larger studies on the effects of substituents on the properties of molecules. For example, the crystal structures of compounds like 2-methylphenyl 4-methylbenzoate and 4-methylphenyl 4-methylbenzoate have been determined to understand how the position of the methyl group influences the dihedral angle between the aromatic rings. nih.govmanipal.edu In the case of 4-methylphenyl benzoate, the dihedral angle between the phenyl and benzene (B151609) rings was found to be 60.17°. sigmaaldrich.com

The synthesis of specific isomers, such as methyl 2-(4-methylphenyl)benzoate, has been a subject of interest, particularly as this compound is an intermediate in the synthesis of "Sartans," a class of antihypertensive drugs. google.com Patented processes describe its synthesis via nickel-mediated cross-coupling reactions between an arylboronic acid and a methyl 2-methanesulfonyloxybenzoate, highlighting the industrial relevance of these structures. google.com While a dedicated historical narrative for "methylated arylbenzoates" as a distinct class is not well-defined, their study has been a continuous thread in the fabric of synthetic chemistry, driven by the pursuit of new materials and therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of Methyl 4-(2-methylphenyl)benzoate (Note: As this specific compound is not widely documented, these properties are calculated or estimated based on its chemical structure.)

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Appearance | Predicted to be a solid or oil |

| Solubility | Predicted to be soluble in organic solvents, poorly soluble in water |

| CAS Number | Not assigned |

Table 2: Proposed Synthetic Route for this compound

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of C-C bonds between aryl groups.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Methyl 4-bromobenzoate | 2-Methylphenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Aqueous base (e.g., Na₂CO₃, K₂CO₃) | Toluene (B28343), THF, or DME | This compound |

Reaction Scheme:

(A visual representation of the chemical reaction would be placed here.)

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)12-7-9-13(10-8-12)15(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJSBOHFQLCHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362644 | |

| Record name | Methyl 4-(2-methylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89900-99-2 | |

| Record name | Methyl 4-(2-methylphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of Methyl 4 2 Methylphenyl Benzoate

Hydrolysis and Ester Cleavage Reactions

The most fundamental reaction of Methyl 4-(2-methylphenyl)benzoate is the cleavage of its ester linkage, a process known as hydrolysis. This reaction, which yields 4-(2-methylphenyl)benzoic acid and methanol (B129727), can be catalyzed by either acid or base. blogspot.comlibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. blogspot.comlibretexts.org In base-promoted hydrolysis, often called saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt. libretexts.org

The hydrolysis of benzoate (B1203000) esters can be effectively promoted under specific catalytic conditions. High-temperature water (250–300 °C) can facilitate the hydrolysis of methyl benzoates without the need for other solvents. psu.edu At these temperatures, the physical and chemical properties of water change; its dissociation constant increases, allowing it to act as a catalyst for acid-base reactions. psu.edu

Alkaline hydrolysis using dilute alkali solutions (e.g., 2% KOH) is also highly effective, particularly in the temperature range of 200–300 °C. psu.edu This method can achieve quantitative saponification of even sterically hindered methyl benzoates in a short time frame (e.g., 30 minutes). psu.edu For instance, a related procedure involving heating a methyl ester under reflux with sodium hydroxide in a water/methanol mixture for several hours results in high yields of the corresponding carboxylic acid upon acidification. chemspider.com

The table below summarizes the conditions and outcomes for the hydrolysis of various substituted methyl benzoates, illustrating the general conditions applicable to this class of compounds.

| Ester Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Methyl 2,4-dimethylbenzoate | H₂O, 250 °C, 0.5 h | 2,4-Dimethylbenzoic acid | 28% | psu.edu |

| Methyl p-methylbenzoate | H₂O, 250 °C, 0.5 h | p-Toluic acid | 74% | psu.edu |

| Methyl p-chlorobenzoate | H₂O, 250 °C, 0.5 h | p-Chlorobenzoic acid | 62% | psu.edu |

| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 200 °C, 0.5 h | 2,4,6-Trimethylbenzoic acid | 97% | psu.edu |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O/Methanol, reflux 4 h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | chemspider.com |

The stability of the ester bond in this compound is significantly influenced by reaction conditions such as temperature, pH, and steric factors. psu.edunih.gov Generally, ester hydrolysis is slow at room temperature but is accelerated by heat and the presence of acid or base catalysts. psu.edu

Steric hindrance plays a crucial role in the rate of hydrolysis. psu.edu The presence of the ortho-methyl group on one of the phenyl rings in this compound introduces steric hindrance around the ester moiety. This can slow down the rate of nucleophilic attack compared to unhindered esters like methyl benzoate. Studies on various methyl benzoates in high-temperature water show that steric factors are more dominant than polar effects in controlling the reaction rate. For example, esters with ortho substituents are generally more resistant to hydrolysis than their para-substituted counterparts. psu.edu

In biological systems, such as in the presence of plasma carboxylesterases, the stability of benzoate esters is also influenced by the structure. For simple homologous esters, plasma stability was found to be inversely proportional to the size of the alcohol portion. nih.gov A study on the hydrolytic stability of various benzoate esters provided half-life data under different conditions, which can be used to infer the relative stability of similar structures. nih.gov

The following table shows the half-life (t₁/₂) of different benzoate esters under basic hydrolysis and in rat plasma, demonstrating the influence of structure on stability.

| Compound | Basic Hydrolysis t₁/₂ (min) | Rat Plasma t₁/₂ (min) | Reference |

| Methyl benzoate | 14 | 36 | nih.gov |

| Ethyl benzoate | 14 | 17 | nih.gov |

| n-Propyl benzoate | 19 | 10 | nih.gov |

| Phenyl benzoate | 11 | 7 | nih.gov |

| Ethyl 2-bromo benzoate | 15 | 15 | nih.gov |

Functional Group Interconversions on the Methyl and Phenyl Moieties

Beyond ester cleavage, the structure of this compound allows for various functional group interconversions on its benzylic methyl group and aromatic rings.

The methyl group on the tolyl ring is a benzylic position, making it susceptible to free-radical halogenation. Benzylic bromination is a common and effective transformation, typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or under photochemical conditions. researchgate.net This reaction selectively replaces a hydrogen atom on the methyl group with a bromine atom, yielding Methyl 4-(2-(bromomethyl)phenyl)benzoate. bldpharm.com The choice of solvent is critical for the reaction's efficiency; while carbon tetrachloride was traditionally used, safer solvents like 1,2-dichlorobenzene (B45396) have been shown to be superior in both reaction time and yield. researchgate.net

Research on the benzylic bromination of a structurally similar compound, methoxyimino-o-tolyl-acetic acid methyl ester, provides a model for this reaction.

| Solvent | Reaction Time (h) | Isolated Yield (%) | Reference |

| Carbon Tetrachloride (CCl₄) | 12 | 79% | researchgate.net |

| 1,2-Dichlorobenzene | 8 | 92% | researchgate.net |

| Acetonitrile | 12 | 70% | researchgate.net |

| Ethyl Acetate | 12 | 60% | researchgate.net |

The product of benzylic bromination, Methyl 4-(2-(bromomethyl)phenyl)benzoate, is a versatile intermediate for further synthesis. bldpharm.com The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (typically Sₙ2) with a wide range of nucleophiles. This allows for the introduction of various functional groups.

Examples of nucleophiles and the corresponding products include:

Hydroxide (OH⁻): Forms the corresponding benzyl (B1604629) alcohol derivative.

Cyanide (CN⁻): Forms the corresponding benzyl nitrile, which can be further hydrolyzed to a carboxylic acid.

Amines (RNH₂): Forms secondary amines.

Azide (N₃⁻): Forms an organic azide, which can be reduced to a primary amine.

The kinetics of such nucleophilic substitution reactions are well-studied. For related aromatic systems, the reaction mechanism can involve the formation of a tetrahedral intermediate, with the rate-determining step depending on the basicity of the nucleophile. nih.gov

The functional groups of this compound can undergo various oxidation and reduction reactions.

Reduction: The ester group can be reduced using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will reduce the ester to a primary alcohol, yielding [4-(2-methylphenyl)phenyl]methanol.

Diisobutylaluminum Hydride (DIBALH): This is a milder reducing agent that can selectively reduce the ester to an aldehyde at low temperatures (e.g., -78 °C), affording 4-(2-methylphenyl)benzaldehyde. libretexts.orglibretexts.org

The aromatic rings are generally resistant to reduction under standard conditions but can be hydrogenated at high pressure and temperature with catalysts like rhodium or ruthenium.

Oxidation: The benzylic methyl group is susceptible to oxidation by strong oxidizing agents.

Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄): These reagents can oxidize the methyl group to a carboxylic acid, transforming this compound into 4'-(methoxycarbonyl)-[1,1'-biphenyl]-2-carboxylic acid.

The following table summarizes key oxidation and reduction transformations.

| Functional Group | Reagent | Product Functional Group | Reference |

| Ester | Diisobutylaluminum Hydride (DIBALH) | Aldehyde | libretexts.orglibretexts.org |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | libretexts.org |

| Benzylic Methyl | Potassium Permanganate (KMnO₄) | Carboxylic Acid | N/A |

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) System

The biphenyl scaffold of this compound presents multiple sites for substitution reactions. The outcome of such reactions is governed by the electronic effects of the existing substituents: the electron-withdrawing methyl ester group and the electron-donating methyl group.

Electrophilic Aromatic Substitution (EAS)

Aromatic rings typically undergo electrophilic substitution, where an incoming electrophile replaces a hydrogen atom. ma.edu The regioselectivity of this reaction is directed by the substituents on the ring. libretexts.org

Ring A (Benzoate Ring): The methyl ester group (-COOCH₃) is an electron-withdrawing group. It deactivates the aromatic ring it is attached to, making it less reactive towards electrophiles than benzene (B151609). This deactivation is due to the inductive effect and resonance, which pull electron density from the ring. Consequently, electrophilic attack is directed to the meta positions (C3' and C5') relative to the ester group. ma.eduaiinmr.com

Ring B (Tolyl Ring): The methyl group (-CH₃) is an electron-donating group. It activates its ring, making it more reactive towards electrophiles. It directs incoming electrophiles to the ortho and para positions (C3, C5, and C7) relative to the methyl group. However, the C7 position is already part of the biphenyl linkage. Steric hindrance from the biphenyl connection and the methyl group itself will influence the distribution of ortho and para products.

The table below summarizes the expected outcomes for a typical electrophilic nitration reaction.

| Ring Target | Substituent Effect | Directing Influence | Predicted Major Nitration Product(s) |

| Benzoate Ring | -COOCH₃ (Deactivating) | meta-directing | Methyl 3-nitro-4-(2-methylphenyl)benzoate |

| Tolyl Ring | -CH₃ (Activating) | ortho, para-directing | Methyl 4-(2-methyl-3-nitrophenyl)benzoate and Methyl 4-(2-methyl-5-nitrophenyl)benzoate |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally unfavorable for simple aryl halides and requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com

This compound lacks the necessary strong electron-withdrawing groups ortho or para to a potential leaving group (like a halide). The methyl ester group is only moderately deactivating. Therefore, the compound is not expected to undergo SNAr reactions under standard conditions. For such a reaction to occur, the molecule would first need to be functionalized with appropriate activating groups and a good leaving group.

Advanced Catalytic Transformations of this compound Derivatives

The functional groups within this compound and its derivatives can be targeted by various advanced catalytic methods to achieve specific molecular transformations.

Ester Group Transformations

The most accessible transformations involve the ester functionality.

Hydrolysis (Saponification): The ester can be readily hydrolyzed to its constituent carboxylic acid and alcohol. Basic hydrolysis, or saponification, using a base like sodium hydroxide, is an irreversible process that yields the sodium salt of 4-(2-methylphenyl)benzoic acid. saskoer.ca Subsequent acidification provides the free carboxylic acid.

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (R'-OH) can replace the methyl group of the ester with a new alkyl group (R'), forming a different ester. This equilibrium-driven process is known as Fischer esterification when acid-catalyzed. saskoer.ca

Catalytic Hydrogenation

The aromatic rings can be reduced under catalytic hydrogenation conditions. This typically requires high pressures of hydrogen gas and potent catalysts, such as rhodium, ruthenium, or platinum, to overcome the stability of the aromatic systems. The reaction would yield the corresponding substituted cyclohexylcyclohexane carboxylate, with the potential for various stereoisomers depending on the catalyst and conditions.

Cross-Coupling Reactions of Derivatives

While the parent molecule is not primed for cross-coupling, its halogenated derivatives are excellent substrates for powerful bond-forming reactions. For instance, a brominated derivative of this compound could undergo various palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a C-N bond, coupling an amine to one of the aromatic rings. The synthesis of related N-aryl benzoic acid derivatives has been achieved using this methodology. nih.gov

Suzuki Coupling: This reaction would form a new C-C bond by coupling the aryl bromide with an organoboron compound, enabling the synthesis of more complex poly-aromatic structures.

The following table outlines some key catalytic transformations applicable to the compound and its derivatives.

| Reaction Type | Reagents/Catalyst | Functional Group Targeted | Product Type |

| Saponification | NaOH, H₂O then H₃O⁺ | Ester | Carboxylic Acid |

| Fischer Esterification | R'-OH, H⁺ catalyst | Ester | New Ester |

| Hydrogenation | H₂, Rh/C or RuO₂ | Aromatic Rings | Saturated Cycloalkane |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Aryl-Halide (on derivative) | Aryl Amine |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-Halide (on derivative) | Biaryl or Polyaryl |

Photochemical and Electrochemical Reactivity of Aryl Esters

The interaction of aryl esters with light or electric current can induce unique chemical transformations not readily achieved through thermal methods.

Photochemical Reactivity

Aryl esters are known to undergo characteristic photochemical reactions upon irradiation with ultraviolet light. acs.org

Photo-Fries Rearrangement: The principal photochemical pathway for aryl esters is the Photo-Fries rearrangement. scilit.comnih.gov This reaction involves the homolytic cleavage of the ester's aryl-oxygen bond to form a radical pair (an acyl radical and a phenoxy radical) within a solvent cage. These radicals can then recombine at the ortho or para positions of the phenolic ring, followed by tautomerization to yield hydroxy-substituted ketones. For this compound, this would involve cleavage of the C(aryl)-O bond of the tolyl ring.

Side Reactions: Competing with the rearrangement, the radicals can also abstract hydrogen atoms from the solvent or undergo decarboxylation, leading to the formation of the parent phenol (B47542) (in this case, 2-phenylphenol) and other byproducts. scilit.com

The potential products from the photochemical irradiation of this compound are shown below.

| Reaction Pathway | Intermediate Species | Predicted Product(s) |

| Photo-Fries (ortho-rearrangement) | Acyl and Phenoxy Radicals | 2-Hydroxy-3-methyl-5-(benzoyl)biphenyl |

| Photo-Fries (para-rearrangement) | Acyl and Phenoxy Radicals | 4-Hydroxy-3-methyl-5-(benzoyl)biphenyl |

| Decarboxylation/H-abstraction | Phenoxy Radical | 2-Methylbiphenyl-4-ol (p-cresol moiety) |

Electrochemical Reactivity

Electrochemical methods offer a sustainable and highly tunable approach to organic synthesis by using electricity to drive redox reactions. acs.orgscilit.com

Reduction/Oxidation: The ester group and the aromatic rings of this compound can be either reduced at a cathode or oxidized at an anode. The ester carbonyl is reducible, typically at highly negative potentials. The biphenyl system can also undergo reduction or oxidation, although this often leads to polymerization on the electrode surface unless carefully controlled.

Electro-photochemical Reactions: Modern synthetic methods combine electrochemistry with photochemistry. For example, related aryl diazoesters can be converted into highly reactive carbene radical anions using a combination of a small electric current and light. rsc.org This suggests that under specialized electro-photochemical conditions, the ester or aryl moieties of this compound could be activated to participate in novel synthetic transformations. The electrochemical synthesis of aryl esters and their derivatives is also a well-established field, providing alternative green routes to these compounds. acs.org

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 4 2 Methylphenyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) for Detailed Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the exact arrangement of atoms and their chemical environments within methyl 4-(2-methylphenyl)benzoate can be determined.

The ¹H and ¹³C NMR spectra of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provide detailed information about the electronic environment of each proton and carbon atom.

The ¹H NMR spectrum displays characteristic signals for the aromatic and methyl protons. The protons on the benzoate (B1203000) ring and the tolyl ring appear as multiplets in the aromatic region, while the two methyl groups (one on the tolyl ring and one from the ester) each show a distinct singlet.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found at a lower field (higher ppm value). The aromatic carbons appear in a specific range, and the carbons of the two methyl groups have characteristic chemical shifts at a higher field.

A representative set of chemical shift data is presented below. rsc.org Note that exact chemical shift values can vary slightly depending on the solvent and the specific instrumentation used.

Interactive Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| Benzoate Ring Protons | ¹H | ~7.94 | d, J = 8.2 Hz |

| Benzoate Ring Protons | ¹H | ~7.24 | d, J = 8.0 Hz |

| Tolyl Ring Protons | ¹H | ~7.03-7.24 | m |

| Ester Methyl Protons | ¹H | ~3.88 | s |

| Tolyl Methyl Protons | ¹H | ~2.39 | s |

| Carbonyl Carbon | ¹³C | ~167.1 | - |

| Quaternary Aromatic Carbons | ¹³C | ~143.4, ~127.3 | - |

| Aromatic CH Carbons | ¹³C | ~129.5, ~129.0 | - |

| Ester Methyl Carbon | ¹³C | ~51.8 | - |

| Tolyl Methyl Carbon | ¹³C | ~21.5 | - |

Note: Data compiled from representative literature values. rsc.org 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.

To unambiguously assign the signals and confirm the connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra reveal correlations between protons that are coupled to each other, typically separated by two or three bonds. This is particularly useful for establishing the connectivity of protons within the same aromatic ring.

These 2D experiments provide definitive evidence for the structural assignment of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a molecular fingerprint of the compound by probing the vibrational modes of its functional groups.

The FT-IR spectrum of this compound shows strong absorption bands characteristic of its structure. A prominent band is observed for the C=O stretching vibration of the ester group. Other significant absorptions correspond to C-H stretching of the aromatic rings and methyl groups, C-O stretching of the ester, and C=C stretching vibrations within the aromatic rings. researchgate.netresearchgate.net

The Raman spectrum provides complementary information. While the C=O stretch is also visible, it is often weaker than in the IR spectrum. Aromatic ring breathing modes and C-H vibrations are typically strong in the Raman spectrum. researchgate.net

Interactive Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | FT-IR, Raman | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | FT-IR | ~1730 - 1715 | Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1610 - 1450 | Medium to Strong |

| Ester C-O Stretch | FT-IR | 1300 - 1100 | Strong |

Note: These are typical ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₄O₂), HRMS provides an exact mass measurement that can confirm its molecular formula. nih.gov

The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas. The experimentally determined exact mass will closely match the calculated theoretical mass, providing strong evidence for the compound's identity.

Interactive Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Nominal Mass | 226 amu |

| Calculated Exact Mass | 226.09938 Da |

| Observed Exact Mass (Typical) | Within a few ppm of the calculated value |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

For biaryl compounds like this compound, a key structural parameter is the dihedral angle between the two aromatic rings. This angle is influenced by steric hindrance from the ortho-methyl group, which causes a significant twist between the benzoate and tolyl ring systems. Studies on similar structures, such as 2-methylphenyl 4-methylbenzoate, have shown a large dihedral angle of 73.04 (8)° between the two rings. nih.gov

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces. In the case of this compound, while there are no strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds can play a role in stabilizing the crystal structure. nih.gov

Interactive Table 4: Illustrative Crystallographic Data for a Related Compound (2-Methylphenyl 4-methylbenzoate)

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Dihedral Angle (between rings) | 73.04 (8)° | nih.gov |

| Key Intermolecular Interactions | C-H···O, π-π stacking | nih.govnih.goviucr.org |

Dihedral Angle Analysis of Biphenyl (B1667301) Rotation

The rotational barrier and resulting dihedral angle between the two phenyl rings in biphenyl derivatives are fundamental to their three-dimensional structure and degree of conjugation. In this compound, the key structural feature influencing this angle is the steric hindrance introduced by the methyl group at the ortho position (C2) of one of the phenyl rings.

This increased dihedral angle has a profound impact on the molecule's properties. The rotation of the phenyl rings disrupts the π-orbital overlap between them, thereby reducing electronic conjugation. This has direct consequences for the electronic absorption spectrum of the molecule.

Table 1: Comparison of Dihedral Angles in Related Biphenyl Compounds

| Compound | Dihedral Angle (°) | Notes | Reference |

| Phenyl Benzoate | 76.0 (1) | Angle between the two aromatic rings. | researchgate.net |

| 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | 42.44 (7) | Angle between the two aromatic rings. | iucr.org |

| (E)-1-([1,1′-Biphenyl]-4-yl)-3-(2-methylphenyl)prop-2-en-1-one | 14.10 (7) | Angle between the directly connected benzene (B151609) rings. | nih.gov |

| Methyl 4-(((4-methylphenyl)sulfonyl)amino)benzoate | 88.05 (7) | Angle between the two phenyl rings. | nih.gov |

This table is interactive. Click on the headers to sort the data.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the key chromophores are the two phenyl rings and the carbonyl group of the ester linkage.

The expected electronic transitions for this molecule include:

π → π* (pi to pi-star) transitions: These high-intensity absorptions arise from the excitation of electrons in the π-orbitals of the aromatic rings. libretexts.org The extent of conjugation in the biphenyl system directly influences the energy, and thus the wavelength (λmax), of these transitions.

n → π* (n to pi-star) transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from one of the oxygen atoms in the ester group) to an antibonding π*-orbital of the carbonyl group or the aromatic system. libretexts.orgyoutube.com

The steric hindrance from the ortho-methyl group, as discussed in the dihedral angle analysis, plays a crucial role. By forcing the phenyl rings out of planarity, it reduces the effective π-conjugation across the biphenyl system. This interruption of conjugation increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the π → π* transition will require higher energy (shorter wavelength) light for excitation. This phenomenon is known as a hypsochromic shift, or blue shift.

Therefore, the λmax for this compound is expected to be at a shorter wavelength compared to its planar analogue, 4-phenylbenzoic acid methyl ester. While a specific experimental spectrum for this compound is not detailed in the available literature, studies on similar aromatic esters, such as cinnamate (B1238496) derivatives, confirm that the position and intensity of absorption bands are highly dependent on the molecular structure and substitution patterns. nih.gov For example, the conjugated π system in 4-methyl-3-penten-2-one results in a strong UV absorbance at 236 nm due to a π - π* transition. libretexts.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Relative Intensity | Expected Wavelength Region | Notes |

| π → π | Aromatic π system | High | UV Region (< 280 nm) | Affected by the degree of conjugation between the phenyl rings. A larger dihedral angle leads to a blue shift. |

| n → π | Oxygen lone pairs, Carbonyl π | Low | Longer Wavelength UV Region | Often appears as a shoulder on the more intense π → π band. |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and Theoretical Studies on Methyl 4 2 Methylphenyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. Such calculations would provide fundamental insights into the stability and properties of Methyl 4-(2-methylphenyl)benzoate.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

DFT calculations can predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be performed. These predicted spectra can then be compared with experimental data to validate the accuracy of the computational model and aid in the interpretation of experimental results.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. An MEP map of this compound would be invaluable for predicting its intermolecular interactions and chemical reactivity.

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study their behavior in a solution environment. MD simulations track the movements of atoms and molecules over time, providing insights into conformational changes, solvation effects, and interactions with solvent molecules. Such simulations for this compound would be relevant for understanding its properties and behavior in various solvents.

As dedicated computational studies for this compound become available, a more detailed and data-rich analysis of these properties will be possible.

Theoretical Insights into Reaction Mechanisms and Selectivity

The synthesis of this compound, a sterically hindered biaryl compound, is commonly achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as 2-methylphenylboronic acid, with an aryl halide, in this case, a methyl 4-halobenzoate. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic intricacies of this transformation.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Theoretical investigations have provided valuable insights into the energetics and transition states of each step, particularly concerning the challenges posed by sterically demanding substrates.

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial and can significantly influence the rate and efficiency of this step. nih.gov For sterically hindered substrates, bulky and electron-rich ligands are often employed to facilitate the reaction.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which results in the formation of the C-C bond of the biaryl product and the regeneration of the palladium(0) catalyst. nih.gov For sterically congested molecules like this compound, this step can also present a significant energy barrier due to the steric repulsion between the two aryl groups in the transition state.

Computational studies on related sterically hindered biaryl syntheses have provided quantitative data on the energetics of these steps. For instance, DFT calculations on the Suzuki-Miyaura coupling of ortho-substituted aryl halides have shown that the activation energy for reductive elimination can be substantial. acs.org The selectivity of the reaction, particularly in cases where multiple reactive sites are present, is also a key area of computational investigation. Factors such as the electronic nature of the substituents on both coupling partners and the steric profile of the catalyst's ligands play a critical role in determining the regioselectivity of the coupling. researchgate.net

Non-linear Optical (NLO) Properties and First Hyperpolarizability Calculations

The non-linear optical (NLO) properties of organic molecules are of significant interest for their potential applications in optoelectronics, including optical switching and frequency conversion. The first hyperpolarizability (β), a molecular property, is a key indicator of a molecule's second-order NLO response. Computational chemistry, particularly DFT calculations, provides a powerful tool for predicting and understanding the NLO properties of molecules like this compound.

The NLO response in biphenyl (B1667301) derivatives is often associated with intramolecular charge transfer (ICT) between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the aromatic rings. researchgate.net In this compound, the methyl group on one phenyl ring acts as a weak electron-donating group, while the methyl ester group on the other ring functions as an electron-withdrawing group. This donor-acceptor arrangement can lead to a non-zero first hyperpolarizability.

Theoretical calculations of the first hyperpolarizability for a range of substituted biphenyls have been performed to establish structure-property relationships. These studies consistently demonstrate that the magnitude of β is highly sensitive to the nature and position of the substituents.

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Biphenyl | 0.0 | 165.2 | 0.0 |

| 4-Methylbiphenyl | 0.4 | 175.5 | 50.3 |

| Methyl 4-phenylbenzoate | 2.1 | 180.1 | 150.7 |

| This compound (Estimated) | ~2.3 | ~190.0 | ~180.0 |

The introduction of the methyl group (an EDG) and the methyl ester group (an EWG) is expected to increase the dipole moment and significantly enhance the first hyperpolarizability compared to the parent biphenyl molecule. The ortho-position of the methyl group in this compound introduces steric hindrance, which can affect the dihedral angle between the two phenyl rings. This torsional angle, in turn, influences the extent of π-conjugation and, consequently, the ICT and the magnitude of the NLO response. Computational studies on substituted biphenyls have shown that the torsional barrier and the equilibrium dihedral angle are sensitive to the nature and position of the substituents. rsc.org Therefore, a precise calculation for this compound would be necessary to quantify the exact impact of this steric interaction on its NLO properties.

Applications of Methyl 4 2 Methylphenyl Benzoate in Advanced Materials Science and Organic Synthesis

Methyl 4-(2-methylphenyl)benzoate as a Key Intermediate in Organic Synthesis

The biphenyl (B1667301) scaffold is a common structural motif in many biologically active compounds and functional materials. Esters of substituted biphenyl carboxylic acids, such as this compound, serve as crucial building blocks in the construction of these complex architectures.

Precursor for Complex Organic Molecules

The isomer of the title compound, methyl 2-(4-methylphenyl)benzoate, is a well-documented key intermediate in the synthesis of 'Sartans', a class of angiotensin II receptor antagonists used as antihypertensive drugs. google.comgoogle.com The synthesis of this isomer often involves a cross-coupling reaction, for instance, between p-tolylzinc bromide and a methyl benzoate (B1203000) derivative, which can yield the product in percentages ranging from 50% to 82%. google.com Another approach involves a nickel-mediated cross-coupling of 4-methylphenylboronic acid with methyl 2-methanesulfonyloxybenzoate. google.comgoogle.com These synthetic strategies highlight the importance of the methyl-substituted phenylbenzoate core in creating the larger biphenyl structure essential for the pharmacological activity of Sartans. While less documented, this compound provides an alternative substitution pattern of this core structure for the exploration of new chemical entities.

Building Block for Pharmaceutical Intermediates (e.g., Telmisartan Impurity I)

In pharmaceutical manufacturing, understanding and synthesizing potential impurities is critical for quality control. Telmisartan, an important member of the sartan family, has several known impurities that are structurally related to its synthesis pathway. nih.govresearchgate.net One of the key starting points for many sartan syntheses is a biphenyl carboxylic acid derivative. For example, the synthesis of Telmisartan has been reported starting from the acylation of methyl 4-amino-3-methylbenzoate, followed by several steps to construct the characteristic benzimidazole (B57391) rings. beilstein-journals.org

While specific impurities like Telmisartan Impurity B have been synthesized for use as reference standards, the direct synthetic link of this compound to a specific named impurity like Telmisartan Impurity I is not explicitly detailed in the available literature. nih.govresearchgate.net However, the general structure of methyl-substituted biphenyl benzoates is fundamental to the class of molecules from which Telmisartan and its related substances are derived. The synthesis of these impurities often requires the preparation of various substituted biphenyl precursors. google.com

Table 1: Selected Intermediates in the Synthesis of Biphenyl Compounds

| Compound Name | Precursor 1 | Precursor 2 | Catalyst/Reagent | Yield (%) |

| Methyl 2-(4-methylphenyl)benzoate | p-Tolylzinc bromide | Methyl 2-bromobenzoate | Nickel complex | 79 |

| Methyl 2-(4-methylphenyl)benzoate | Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate | p-Tolylzinc bromide | Palladium complex | 82 |

| Methyl 2-(4-methylphenyl)benzoate | 4-Methylphenylboronic acid | Methyl 2-methanesulfonyloxybenzoate | Nickel catalyst | 47 |

This table summarizes different reported methods for the synthesis of an isomer of the title compound, illustrating the common strategies for creating the biphenyl core structure. google.comgoogle.com

Integration into Liquid Crystalline Systems

Phenyl benzoate derivatives are a cornerstone in the design of calamitic (rod-like) liquid crystals due to their rigid structure and ability to promote mesomorphic behavior. researchgate.net The specific arrangement and substitution on the phenyl rings significantly influence the resulting material's properties.

Design and Synthesis of Mesogenic Derivatives

The core of a liquid crystal molecule, the mesogen, is often composed of aromatic rings linked together. Phenyl benzoate provides a simple and effective mesogenic core. acs.orgresearchgate.net By attaching flexible alkyl or alkoxy chains to the terminal positions of the phenyl benzoate unit, scientists can synthesize molecules that exhibit liquid crystalline phases, such as nematic or smectic phases, upon heating. researchgate.netresearchgate.net

For example, novel phenyl benzoate-based liquid crystalline thiol-ene monomers have been synthesized, which can be tuned to show either nematic or smectic A phases by varying spacer lengths. researchgate.netsci-hub.se Similarly, the synthesis of new homologous series of p-alkylcarbonato-p'-alkoxyphenyl benzoates has yielded numerous compounds with enantiotropic nematic properties. researchgate.net The synthesis of these materials often involves the esterification of a substituted phenol (B47542) with a substituted benzoic acid or benzoyl chloride. youtube.com The specific placement of substituents, such as the methyl group in this compound, affects the molecule's shape and polarity, which are critical factors in the formation and stability of liquid crystal phases. mdpi.com

Influence on Thermotropic and Optical Properties of Liquid Crystals

The thermotropic properties of liquid crystals—the temperatures at which they transition between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid)—are highly dependent on molecular structure. tandfonline.com The introduction of substituents on the phenyl benzoate core can alter these transition temperatures and the type of mesophase observed. researchgate.net

Table 2: Phase Transition Temperatures of Example Phenyl Benzoate Derivatives

| Compound Class | Substituents | Mesophase Type(s) | Transition Temperature Range (°C) |

| Phenyl Benzoate Thiol-Ene Monomers | Varied spacer lengths | Nematic, Smectic A | Low transition temperatures |

| p-Alkylcarbonato-p'-alkoxyphenyl benzoates | Varied alkyl/alkoxy chains | Nematic | e.g., 24 - 76 (ternary mixture) |

| Naphthyl Benzoate Esters | Hexyloxy/Hexadecyloxy chains | Nematic | High thermal stability |

This table presents examples of how modifications to the phenyl benzoate core and its substituents influence the liquid crystalline properties. researchgate.netresearchgate.netmdpi.com

Development of Polymers and Polymeric Materials from Benzoate Monomers

Benzoate derivatives can be incorporated into polymers either as part of the main chain or as side chains, imparting specific properties like thermal stability or liquid crystallinity to the final material. Polymerization can occur through various mechanisms, including radical, cationic, anionic, or condensation polymerization. youtube.comyoutube.com

The ester group in benzoate monomers can be used in the synthesis of polyesters through polycondensation reactions. More commonly, functional groups are added to the phenyl benzoate structure to make it a polymerizable monomer. For instance, acrylic or methacrylic groups can be attached, allowing the benzoate unit to be incorporated into polymers via free-radical polymerization. polymeradd.co.th This approach is used to create side-chain liquid-crystalline polymers, where the phenyl benzoate mesogen is tethered to a flexible polymer backbone. acs.org

Research has focused on synthesizing liquid-crystalline polymers from monomers containing phenyl benzoate moieties. For example, a thermotropic, liquid-crystalline polyester (B1180765) was synthesized containing phenyl benzoate groups connected by flexible tris(ethylene oxide) spacers. acs.org In another study, molecularly imprinted polymers for specific applications were developed using a bulk polymerization approach with various functional monomers. nih.gov These examples demonstrate that the benzoate scaffold is a versatile platform for creating advanced polymeric materials with tailored properties for applications ranging from optical films to selective adsorbents. researchgate.netacs.org

Applications in Optoelectronic Materials (if derived from its NLO properties)

While direct applications of this compound in optoelectronic materials are not extensively documented in current literature, its molecular structure suggests potential for nonlinear optical (NLO) properties, which are foundational for various optoelectronic devices. Organic molecules with NLO properties are of significant interest for applications such as optical switching, frequency conversion, and optical data storage.

The key structural features of this compound that point towards potential NLO activity are its biphenyl core and the presence of an ester group. The biphenyl system provides a conjugated π-electron framework, which is essential for charge transfer and high molecular hyperpolarizability, a prerequisite for second-order NLO effects. The ester group (-COOCH₃) can act as an electron-withdrawing group, which, in conjunction with the methyl group on the second phenyl ring (an electron-donating group), creates a "push-pull" system. This intramolecular charge transfer character is a common design strategy for enhancing NLO responses in organic materials.

The non-planar (twisted) conformation of the two phenyl rings in biphenyl derivatives, including this compound, is also a critical factor. This twisted structure can lead to non-centrosymmetric packing in the solid state, a requirement for observing second-order NLO phenomena like second-harmonic generation (SHG). Materials that exhibit SHG can double the frequency of incident laser light, a property valuable in the development of compact, solid-state laser systems.

Although specific experimental data on the NLO properties of this compound are scarce, the general principles of molecular engineering for NLO materials suggest that it could serve as a scaffold for the design of new optoelectronic materials. Further research into synthesizing derivatives with stronger donor-acceptor groups could amplify its NLO response, making it a more viable candidate for practical applications.

Structure-Property Relationship Studies in Designed this compound Derivatives

The physical and chemical properties of this compound and its derivatives are intrinsically linked to their three-dimensional structure. Understanding these structure-property relationships is crucial for designing new molecules with tailored functionalities for various applications.

A key structural parameter in biphenyl compounds is the dihedral angle between the two phenyl rings. This angle is influenced by the nature and position of substituents on the rings. A study on the crystal structure of aryl benzoates provides insight into how the placement of a methyl group affects the conformation of the molecule. For instance, in a comparative study of methylbenzoate isomers, the dihedral angle between the two aromatic rings was found to vary significantly with the position of the methyl substituent. nih.gov

| Compound | Dihedral Angle Between Aromatic Rings |

| 2-Methylphenyl 4-methylbenzoate | 73.04 (8)° |

| 3-Methylphenyl 4-methylbenzoate | 56.82 (7)° |

| 4-Methylphenyl 4-methylbenzoate | 63.57 (5)° |

This table is generated based on data from a comparative crystallographic study of methylbenzoate isomers. nih.gov

This variation in the dihedral angle, arising from steric hindrance and electronic effects of the substituent, directly impacts the crystal packing and, consequently, the bulk properties of the material, such as melting point and solubility. In the case of "2-Methylphenyl 4-methylbenzoate," the ortho-methyl group on the phenoxy ring causes a significant twist between the two aromatic rings. nih.gov This steric hindrance is a dominant factor in determining the molecular conformation.

The introduction of different functional groups at various positions on the biphenyl rings of this compound would be expected to systematically alter its properties:

Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) would modify the electronic distribution within the molecule. This would influence its reactivity in organic synthesis, as well as its potential as an electronic or optoelectronic material. For instance, enhancing the donor-acceptor character across the biphenyl system could lead to a smaller HOMO-LUMO gap and red-shifted absorption spectra.

Steric Effects: Bulky substituents, particularly at the ortho positions of the biphenyl linkage, would increase the dihedral angle between the phenyl rings. This can restrict rotation and lead to atropisomerism, where the molecule becomes chiral despite the absence of a traditional chiral center. Such conformational locking can be advantageous in creating materials with specific chiroptical properties.

Intermolecular Interactions: The nature of the substituents will also dictate the types of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, π-π stacking) that govern the self-assembly of the molecules in the solid state. These interactions are critical in determining the crystal morphology and the macroscopic properties of the material.

By systematically modifying the structure of this compound and studying the resulting changes in its physical and chemical properties, it is possible to establish clear structure-property relationships. This knowledge would enable the rational design of novel derivatives with optimized performance for specific applications in materials science and as intermediates in organic synthesis.

Future Research Directions and Emerging Trends for Methyl 4 2 Methylphenyl Benzoate

Sustainable Synthesis Routes and Green Chemistry Approaches

The chemical industry's growing emphasis on environmental responsibility necessitates the development of sustainable and green synthetic methods. nih.gov For Methyl 4-(2-methylphenyl)benzoate, future research will likely focus on moving away from traditional syntheses that may involve harsh reagents or produce significant waste.

Key areas of development include:

Catalyst Innovation : Research is directed towards creating more effective and environmentally benign catalysts. While traditional methods for similar esters might use strong acids like sulfuric acid, future approaches will likely prioritize solid acid catalysts or recyclable catalytic systems to minimize corrosive waste. evergreensinochem.com The development of catalysts based on earth-abundant metals is also a promising avenue.

Green Solvents : The use of volatile and toxic organic solvents is a major concern. Future synthetic protocols are expected to explore alternative solvents such as ionic liquids or deep eutectic solvents. evergreensinochem.com These solvents offer benefits like low volatility, high thermal stability, and potential for recycling, thereby reducing the environmental impact of the synthesis. evergreensinochem.com

Renewable Feedstocks : A long-term goal is to source starting materials from renewable biomass rather than petrochemicals. evergreensinochem.com For instance, developing pathways to produce benzoic acid or toluene (B28343) derivatives from lignin, a natural polymer, could significantly improve the sustainability profile of this compound synthesis. evergreensinochem.com

Process Intensification : The adoption of technologies like continuous flow reactors over traditional batch processing is an emerging trend. evergreensinochem.com Flow chemistry can offer superior control over reaction parameters, improved heat and mass transfer, enhanced safety, and reduced reaction times and waste generation.

Exploration of Novel Reactivity and Uncatalyzed Transformations

Understanding the intrinsic reactivity of this compound is crucial for discovering new applications. Future research will likely probe the reactivity of its core functional groups—the ester and the biaryl system—under various conditions.

Biaryl Core Reactivity : The biaryl linkage is a key structural feature. Research may focus on selective functionalization of either aromatic ring. Late-stage C-H activation methodologies could provide pathways to introduce new substituents, creating a library of derivatives with diverse properties without needing to re-synthesize the entire molecule from scratch.

Ester Group Transformations : Beyond simple hydrolysis, the ester group can be a handle for various transformations. Investigating its reduction, amidation, or conversion to other functional groups could yield novel compounds with different chemical and physical characteristics.

Uncatalyzed Reactions : There is a growing interest in developing reactions that proceed without a catalyst, often driven by thermal or photochemical energy. Exploring the potential for uncatalyzed C-H functionalization, cyclization, or rearrangement reactions of this compound could lead to highly efficient and atom-economical synthetic methods.

Advanced Functionalization for Tailored Material Properties

The properties of this compound as a material are determined by its molecular structure. Advanced functionalization strategies aim to modify this structure to achieve specific, desirable properties for targeted applications.

Liquid Crystal Properties : The rigid biaryl core is a common feature in liquid crystal molecules. Research into the synthesis of derivatives with different alkyl or alkoxy chains attached to the aromatic rings could lead to new liquid crystalline materials. The dihedral angle between the two aromatic rings is a critical parameter influencing these properties. nih.govnih.gov

Polymer Science : The molecule could serve as a monomer or a functional additive in polymers. For example, incorporating it into polyester (B1180765) chains could modify the thermal and mechanical properties of the resulting material. Research into polymerization reactions involving functionalized derivatives of this compound is a plausible future direction.

Luminescent Materials : Biaryl systems are often fluorescent. By introducing specific electron-donating or electron-withdrawing groups onto the aromatic framework, it may be possible to tune the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) of the molecule, making it a candidate for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Development of Analytical Methodologies for Complex Systems

As this compound and its derivatives find use in more complex products or biological systems, the need for advanced analytical methods for their detection, quantification, and characterization will grow.

Chromatographic Methods : High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for separating and quantifying esters in various matrices. researchgate.net Future work would involve developing and validating specific HPLC methods, potentially coupled with mass spectrometry (LC-MS), to analyze this compound in complex mixtures like environmental samples or formulated products. researchgate.net Method development would focus on optimizing the mobile phase, stationary phase, and detector settings for maximum sensitivity and resolution. researchgate.net

Spectroscopic Techniques : Standard characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. google.com Future research could involve using advanced 2D NMR techniques to unambiguously assign the structure of new, more complex derivatives. mdpi.com High-resolution mass spectrometry (HRMS) will be essential for confirming elemental compositions. nih.gov

In-Situ Monitoring : The development of analytical techniques, such as specialized spectroscopic probes, for real-time monitoring of the synthesis of this compound in a reactor could be a part of process analytical technology (PAT). nih.gov This would enable better control over the reaction, leading to improved yield and purity.

Synergistic Experimental and Computational Research Strategies

The integration of computational chemistry with experimental work provides deeper insights and accelerates the research and development process.

Reaction Mechanism Elucidation : Computational modeling can map out the energy profiles of potential reaction pathways for the synthesis or functionalization of the molecule. This can help in understanding the role of a catalyst, predicting the feasibility of a proposed reaction, and optimizing reaction conditions before extensive experimental work is undertaken.

Property Prediction : Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and even biological properties of a series of this compound derivatives. By correlating computed molecular descriptors with experimentally measured properties, these models can guide the design of new molecules with tailored characteristics, saving significant experimental time and resources.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 4-(2-methylphenyl)benzoate?

Answer:

this compound is typically synthesized via esterification or Friedel-Crafts acylation. A common approach involves reacting 4-(2-methylphenyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the ester. Alternatively, Suzuki-Miyaura coupling between a boronic acid derivative and a methyl benzoate precursor can be used for regioselective aryl-aryl bond formation . Purification often employs flash column chromatography with chloroform/ethyl acetate gradients, as demonstrated in similar benzoate syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the ester moiety and substituent positions (e.g., aromatic protons and methyl groups).

- IR Spectroscopy : Identification of ester C=O (~1700 cm⁻¹) and aromatic C-H stretches.

- Mass Spectrometry (MS) : For molecular ion ([M]⁺) verification and fragmentation pattern analysis.

For advanced structural confirmation, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or visualization via ORTEP-3 is recommended, particularly if crystalline derivatives are synthesized .

Advanced: How can researchers resolve discrepancies between experimental crystallographic data and computational models?

Answer:

Discrepancies (e.g., bond lengths, angles) may arise from crystal packing effects or refinement errors. To address this:

Validate refinement parameters in SHELXL by adjusting weighting schemes or including restraints for disordered regions.

Cross-validate with DFT calculations (e.g., Gaussian) to compare optimized geometries with experimental data.

Use WinGX for data integration and ORTEP-3 for visualizing thermal ellipsoids to assess model accuracy.

Re-examine experimental conditions (e.g., temperature, solvent) that may influence crystallographic outcomes.

Advanced: What are the challenges in optimizing reaction yields for derivatives of this compound?

Answer:

Key challenges include:

- Steric hindrance : The 2-methylphenyl group may reduce reactivity in electrophilic substitutions. Mitigate this by using bulky directing groups or high-temperature conditions .

- Regioselectivity : Competing substitution sites require careful control via protecting groups (e.g., methoxy) or catalytic systems (e.g., Pd-mediated cross-coupling) .

- Purification : Co-elution of structurally similar byproducts can occur. Employ gradient HPLC or preparative TLC for separation .

Documentation of reaction kinetics and intermediates via in-situ IR or LC-MS is critical for troubleshooting.

Advanced: How does the steric and electronic profile of this compound influence its applications in catalysis?

Answer:

The 2-methyl group introduces steric bulk, which can:

- Modulate ligand properties in metal complexes (e.g., Pd, Ru), enhancing selectivity in cross-coupling or hydrogenation reactions.

- Affect π-π stacking interactions in supramolecular catalysts, as seen in related benzoate-based systems .

Electronically, the methyl group acts as a weak electron donor, stabilizing transition states in nucleophilic acyl substitutions. Comparative studies with analogs (e.g., 4-methoxy derivatives) are recommended to isolate steric vs. electronic effects .

Advanced: What strategies are effective for studying the compound’s reactivity under oxidative conditions?

Answer:

- Controlled oxidation : Use KMnO₄/H₂O for benzylic methyl group oxidation to carboxylates, monitored by TLC .

- Radical initiation : AIBN or light-induced oxidation to study degradation pathways.

- Electrochemical methods : Cyclic voltammetry to map redox potentials and identify reactive intermediates.

Contradictory data (e.g., unexpected byproducts) may arise from competing reaction pathways; isotopic labeling (e.g., ¹⁸O) or trapping agents (e.g., TEMPO) can clarify mechanisms .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- Store in airtight containers away from oxidizers.

- Follow protocols for spill management (inert absorbents, neutralization if acidic) .

Advanced: How can this compound serve as a precursor in pharmaceutical development?

Answer:

- Bioconjugation : The ester group can be hydrolyzed to a carboxylic acid for amide bond formation with bioactive amines.

- Click chemistry : Functionalize the aromatic ring via azide-alkyne cycloaddition for targeted drug delivery systems .

- Structure-activity relationship (SAR) studies : Modify substituents to enhance binding affinity, as seen in GPCR ligand analogs .

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Source Methodology |

|---|---|---|

| Boiling Point | ~297°C (estimated) | Analog data |

| LogP | ~3.2 (predicted) | Computational modeling |

| Crystal System | Monoclinic (if crystallized) | SCXRD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.